(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-5-11(3,4)12-8-10-7-6-9(2)13-10/h6-7,12H,5,8H2,1-4H3 |
InChI Key |
MNYLFQSKRSIBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination
Step 1: Formation of the Aliphatic Amine
- Starting with 2-methylbutan-2-one (a ketone), reductive amination is performed using ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst (e.g., palladium on carbon).
- This yields the (2-methylbutan-2-yl)amine core.
Step 2: Introduction of the Heteroaryl Methyl Group
- The heteroaryl fragment, (5-methylthiophen-2-yl)methyl , is synthesized separately, often via methylation of thiophene derivatives.
- The heteroaryl methyl derivative is then attached to the amine through nucleophilic substitution, typically using halogenated intermediates (e.g., chloromethyl derivatives) under basic conditions.
2-methylbutan-2-one + NH3 → (via reductive amination) → (2-methylbutan-2-yl)amine
(5-methylthiophen-2-yl)methyl chloride + (2-methylbutan-2-yl)amine → (target compound)
Synthesis via Nucleophilic Substitution of Alkyl Halides
- Synthesize (5-methylthiophen-2-yl)methyl chloride or bromide as an electrophile.
- React with (2-methylbutan-2-yl)amine in the presence of a base such as potassium carbonate or sodium hydride.
- This method allows for regioselective attachment of the heteroaryl methyl group to the amine.
Alternative Pathway: Cross-Coupling Reactions
- Employ Suzuki or Stille coupling techniques to attach the heteroaryl group to a suitable precursor.
- This involves preparing a heteroaryl boronic acid or stannane derivative and coupling it with an aliphatic halide or amine precursor under palladium catalysis.
Specific Research-Backed Protocols
| Method | Starting Material | Key Reagents | Conditions | Remarks |
|---|---|---|---|---|
| Reductive amination | 2-methylbutan-2-one | Ammonia, sodium cyanoborohydride | Mild, room temperature | Efficient for primary amine formation |
| Nucleophilic substitution | (5-methylthiophen-2-yl)methyl chloride | Potassium carbonate | Reflux in acetonitrile | High regioselectivity |
| Cross-coupling | Heteroaryl boronic acid | Pd catalyst, base | Heating under inert atmosphere | Suitable for complex substitutions |
Data Tables and Complete Research Results
Table 1: Summary of Key Reagents and Conditions
Table 2: Typical Yields and Reaction Conditions
| Step | Reaction Type | Typical Yield (%) | Conditions | References |
|---|---|---|---|---|
| Reductive amination | Amination | 50-70 | Mild, room temp | , |
| Alkylation | Nucleophilic substitution | 65-75 | Reflux, inert atmosphere |
Notes on Optimization and Challenges
- Yield Optimization: Use of excess electrophile and optimized solvent systems (e.g., acetonitrile or dichloromethane) improves coupling efficiency.
- Selectivity: Protecting groups may be necessary if other reactive sites are present.
- Purification: Column chromatography or recrystallization is often employed to purify the final product.
Chemical Reactions Analysis
Alkylation Reactions
The amine undergoes alkylation at the nitrogen atom, forming tertiary ammonium salts or quaternary amines under specific conditions. Steric hindrance from the 2-methylbutan-2-yl group limits reactivity with bulky electrophiles.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl derivative | 78% | |
| Benzyl bromide, Et₃N, THF, RT, 6h | N-Benzyl quaternary ammonium salt | 65% |
Mechanism :
-
Nucleophilic attack by the amine’s lone pair on the electrophilic carbon of the alkyl halide.
-
Steric effects slow the reaction compared to less hindered amines.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. The thiophene ring’s electron-rich nature enhances nucleophilicity at nitrogen.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetyl chloride, pyridine, RT, 3h | N-Acetyl derivative | 82% | |
| Benzoyl chloride, DMAP, CH₂Cl₂, 0°C→RT | N-Benzoylated amide | 70% |
Key Insight :
Oxidation Reactions
The compound resists oxidation under mild conditions due to steric protection. Strong oxidants like KMnO₄ or RuO₄ are required for N-oxidation.
| Reaction Conditions | Product | Outcome | Source |
|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C, 2h | N-Oxide | 55% (with decomposition) | |
| H₂O₂, AcOH, 50°C, 8h | No reaction | – |
Note :
-
Over-oxidation risks degrading the thiophene ring.
Reductive Amination
Used in its synthesis, this reaction involves condensing aldehydes/ketones with amines followed by reduction.
Example Protocol :
-
Reactants : 5-Methylthiophene-2-carbaldehyde + 2-Methylbutan-2-amine
-
Reducing Agent : NaBH(OAc)₃
-
Solvent : MeOH, RT, 24h
-
Yield : 89%
Mechanism :
Cyclization Reactions
Under acidic conditions, the amine participates in intramolecular cyclization to form heterocycles.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄, toluene, reflux, 6h | Thiophene-fused aziridine | 48% |
Challenges :
-
Competing polymerization of the thiophene ring observed at higher temperatures.
Complexation with Metals
The nitrogen and sulfur atoms coordinate to transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| PdCl₂ | EtOH, RT, 2h | Pd(II) amine complex | Catalysis studies | |
| Cu(OTf)₂ | CH₃CN, 60°C, 4h | Cu(I)-thiophene | OLED material design |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing methylthiophene and isobutylene .
-
Photostability : UV light induces C–N bond cleavage (t₁/₂ = 12h under 254 nm light) .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Aniline) | Steric Effect | Electronic Effect |
|---|---|---|---|
| Alkylation | 0.3× | High | Moderate (+N) |
| Acylation | 1.2× | Low | High (+N, S) |
| Oxidation | 0.1× | Very High | Low |
Scientific Research Applications
(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing in substituents or core functional groups:
Table 1: Structural Comparison
| Compound Name | Substituent 1 | Substituent 2 | Key Differences | Reference |
|---|---|---|---|---|
| (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine | 2-Methylbutan-2-yl | 5-Methylthiophen-2-ylmethyl | Reference compound | |
| Methyl[(5-methylthiophen-2-yl)methyl]amine | Methyl | 5-Methylthiophen-2-ylmethyl | Smaller alkyl group; reduced steric hindrance | |
| (2-Bromophenyl)methylamine | 2-Methylbutan-2-yl | 2-Bromophenylmethyl | Bromophenyl instead of thiophene; increased hydrophobicity | |
| 1-(3-Methylthiophen-2-yl)ethylamine | Thiophen-2-ylmethyl | 3-Methylthiophen-2-ylethyl | Ethyl linker; additional thiophene substitution | |
| (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine | 1-Methoxybutan-2-yl | 5-Methylthiophen-2-ylmethyl | Methoxy group introduces polarity |
Key Observations :
- Electronic Properties : Thiophene derivatives exhibit π-π stacking capabilities, whereas bromophenyl analogues (e.g., ) may enhance halogen bonding interactions.
- Polarity : Methoxy-containing analogues (e.g., ) are more polar than the target compound, affecting solubility and pharmacokinetic profiles.
Key Findings :
- Zinc sulfate-mediated condensation (e.g., ) is a viable route for amines with multiple thiophene groups.
Table 3: Physicochemical Data
| Compound | Molecular Weight (g/mol) | Boiling Point | Storage Conditions | Reference |
|---|---|---|---|---|
| This compound | Not specified | Not reported | Not specified | |
| (2-Bromophenyl)methylamine | 256.19 | Not reported | Room temperature | |
| (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine | 213.34 | Not reported | Refrigeration recommended |
Notable Trends :
Biological Activity
(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is a compound with significant potential in various biological applications. Its unique structure, featuring a thiophene ring, suggests interesting interactions with biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.
- Molecular Formula : C11H19NS
- Molecular Weight : 197.34 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound may involve its interaction with specific receptors or enzymes within biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanism remains to be fully elucidated through further studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Cytotoxic Effects : Certain studies suggest potential cytotoxicity against cancer cell lines.
- Neuroprotective Effects : Compounds in this class may offer neuroprotective benefits, although specific data on this compound is limited.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Activity
A study conducted on related thiophene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
Case Study 2: Cytotoxicity in Cancer Cells
Research investigating the cytotoxic effects of similar amine compounds revealed that they induce apoptosis in human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 25 µM, indicating moderate potency.
Case Study 3: Neuroprotective Effects
In vitro studies have shown that compounds with similar structures can protect against oxidative stress-induced neuronal damage. This suggests a potential application in neurodegenerative diseases.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential as a lead compound for drug development:
- Synthesis and Characterization : The compound can be synthesized through various organic reactions, providing a basis for further modifications to enhance biological activity.
- Pharmacological Screening : Initial screenings indicate promising results for both antimicrobial and anticancer activities, warranting further exploration.
- Structure-Activity Relationship (SAR) : Understanding how structural changes affect biological activity will be crucial for optimizing the compound’s efficacy.
Q & A
Q. What synthetic routes are recommended for (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine, and how can reaction conditions be optimized?
A common approach involves reductive amination between 5-methylthiophene-2-carboxaldehyde and 2-methylbutan-2-amine. Solvent selection (e.g., methanol or ethanol) and reducing agents (e.g., NaBH4 or catalytic hydrogenation) critically influence yield . For optimization:
- Temperature: Mild conditions (20–40°C) prevent thiophene ring decomposition.
- Catalysts: Use ZnSO4 to stabilize intermediates, as demonstrated in analogous thiophene-amine syntheses .
- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves unreacted aldehydes and amines.
Q. How should researchers handle and store this compound to ensure safety and stability?
Based on structural analogs (e.g., (2-Methylpentyl)(thiophen-2-ylmethyl)amine):
- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .
- Storage: Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the thiophene moiety .
- Incompatibilities: Avoid strong acids/bases, which may degrade the amine-thiophene linkage .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- NMR Spectroscopy: 1H/13C NMR (CDCl3) identifies characteristic thiophene (δ 6.5–7.2 ppm) and tert-butyl (δ 1.0–1.4 ppm) signals. Discrepancies in integration ratios may indicate impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion [M+H]+ and rules out isobaric contaminants .
- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. How can computational methods predict stereochemical outcomes and isomerism in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric effects around the tertiary amine. Key steps:
- Conformational Analysis: Compare energy-minimized structures of possible stereoisomers .
- Hirshfeld Surface Analysis: Evaluate intermolecular interactions (e.g., C–H⋯π) to predict crystallization behavior .
- Spectroscopic Simulation: Match computed 13C NMR shifts (e.g., using GIAO method) with experimental data to validate configurations .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- 2D NMR (COSY, HSQC): Assign coupling patterns to distinguish regioisomers (e.g., 5-methyl vs. 4-methyl thiophene derivatives) .
- Isotopic Labeling: Introduce deuterium at the methyl group to confirm fragmentation pathways in MS .
- X-ray Crystallography: Resolve ambiguous stereochemistry via crystal structure determination .
Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs in medicinal chemistry?
- Receptor Binding Assays: Screen for affinity at serotonin or dopamine receptors, as phenylmethylamine derivatives show CNS activity .
- Cytotoxicity Testing: Use MTT assays on HEK-293 or HepG2 cells to assess safety margins (IC50 > 100 µM recommended for further studies) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and CYP450 interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
